N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine
Overview
Description
Synthesis Analysis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine and related compounds involves multiple steps, including the use of N-substituted 2-amino benzothiazole and substituted quinazoline. The structural confirmation of these compounds is achieved through IR, Mass, and 1HNMR spectral analysis, highlighting their potential as novel anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Molecular Structure Analysis
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine derivatives has been explored through techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies offer insights into the compound's geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, facilitating the understanding of its interaction with biological targets (Wu, Zheng, Ye, Guo, Liao, Yang, Zhao, Liao, Chai, & Zhou, 2022).
Chemical Reactions and Properties
Research on the chemical reactions and properties of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine focuses on its potent inhibitory activity against specific enzymes and receptors, demonstrating its relevance in the design of targeted therapeutic agents. These compounds exhibit high selectivity and affinity towards the tyrosine kinase domain of enzymes such as c-Src and Abl, which are critical for cancer progression (Hennequin, Allen, Breed, Curwen, Fennell, Green, Lambert-van der Brempt, Morgentin, Norman, Olivier, Otterbein, Plé, Warin, & Costello, 2006).
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine, have been the focus of extensive research due to their broad spectrum of biological activities. These compounds are significant in medicinal chemistry, particularly in the development of anticancer drugs. Recent studies have highlighted their efficacy as EGFR inhibitors, offering promising avenues for cancer treatment. The structural diversity of quinazoline derivatives enables the targeting of a wide range of proteins, making them versatile agents in drug development (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Optoelectronic Applications
The integration of quinazoline derivatives into π-extended conjugated systems has shown great value in creating novel optoelectronic materials. These compounds are pivotal in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Their electroluminescent properties have also been explored for potential use in nonlinear optical materials and colorimetric pH sensors, highlighting the versatile applications of quinazoline derivatives beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Antimicrobial and Chronic Disease Treatment
Quinoxaline derivatives, closely related to quinazolines, have shown antimicrobial activities and potential for treating chronic and metabolic diseases. Modifying the quinoxaline structure can yield a variety of biomedical applications, indicating the potential of N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine and similar compounds in addressing a range of health issues (Pereira et al., 2015).
Biological Activities and Alkaloid Research
The study of quinoline and quinazoline alkaloids has unveiled a plethora of bioactive compounds with significant antitumor, antimalarial, antibacterial, antifungal, and antiviral properties, among others. This research underscores the potential of quinazoline derivatives in drug discovery and development, offering clues for the creation of new and effective therapeutic agents (Shang et al., 2018).
Safety And Hazards
This involves studying the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or activity.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experimental studies would be needed to gather this information.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-21-12-3-4-14-13(7-12)17(20-9-19-14)18-8-11-2-5-15-16(6-11)23-10-22-15/h2-7,9H,8,10H2,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGUYVURISNFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN=C2NCC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274327 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine | |
CAS RN |
150450-42-3 | |
Record name | N-(1,3-benzodioxol-5-ylmethyl)-6-methoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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